molecular formula C17H24N4O6 B3944084 Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate

Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate

Cat. No.: B3944084
M. Wt: 380.4 g/mol
InChI Key: KDGYGCSYDXAFJX-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate is a piperazine derivative featuring a carbamoyl ethyl linker and a 2-methoxy-5-nitrophenyl substituent. The molecule comprises:

  • Ethyl carboxylate group: Enhances solubility and serves as a common pharmacophore in medicinal chemistry.
  • Carbamoyl ethyl bridge: Connects the piperazine ring to the aromatic moiety, influencing conformational flexibility.
  • 2-Methoxy-5-nitrophenyl group: Combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, modulating electronic properties and receptor interactions.

Properties

IUPAC Name

ethyl 4-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6/c1-3-27-17(23)20-10-8-19(9-11-20)7-6-16(22)18-14-12-13(21(24)25)4-5-15(14)26-2/h4-5,12H,3,6-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGYGCSYDXAFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring of a methoxy-substituted benzene derivative.

    Carbamoylation: Formation of the carbamoyl group by reacting the nitroaromatic compound with an appropriate isocyanate.

    Piperazine Derivatization: Coupling the carbamoyl intermediate with piperazine under suitable conditions to form the desired piperazine derivative.

    Esterification: Introduction of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions at the aromatic ring or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of various substituted piperazine or aromatic derivatives.

Scientific Research Applications

Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents on Aromatic Ring Functional Groups Molecular Formula (Example)
Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate Piperazine 2-Methoxy, 5-nitro Carbamoyl ethyl, ethyl carboxylate C17H23N5O6 (estimated)
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine-Piperazine 2-Methoxy Ethyl carboxylate C19H27N3O3
p-MPPI (4-(2'-methoxyphenyl)-piperazine derivative) Piperazine 2-Methoxy, p-iodobenzamido Benzamido ethyl C23H25IN4O2
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-Chloro Carboxamide C13H18ClN3O
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Piperazine Indole Ethyl indole, ethyl carboxylate C17H22N4O2
Key Observations:
  • Aromatic Substituents : The target compound’s 2-methoxy-5-nitrophenyl group is unique among analogs, offering mixed electronic effects. In contrast, p-MPPI () uses a 2-methoxyphenyl with a halogenated benzamido group for enhanced receptor antagonism .
  • Core Modifications : Piperidine-piperazine hybrids () show increased steric bulk compared to the target compound’s simple piperazine core .

Pharmacological and Receptor Interactions

  • Serotonin Receptor Antagonism : p-MPPI and p-MPPF () antagonize 5-HT1A receptors with ID50 values of 3–5 mg/kg in vivo. Their benzamido substituents likely enhance binding affinity, whereas the target compound’s nitro group may confer similar dipole interactions .
  • The target compound’s nitro group could reduce blood-brain barrier permeability compared to methoxy or indole derivatives .

Physicochemical Properties

  • Solubility: The ethyl carboxylate group improves aqueous solubility relative to tert-butyl carbamates () or non-esterified analogs .

Biological Activity

Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperazine ring and a nitrophenyl moiety. The following sections provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H21N3O7
  • Molecular Weight : 439.4 g/mol
  • IUPAC Name : Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
  • SMILES Notation : CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)N+[O-]

Antitumor Activity

Research has indicated that derivatives of piperazine compounds often exhibit significant antitumor properties. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the nitrophenyl group in this compound may enhance its ability to interact with biological targets associated with tumor growth.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Piperazine RingEnhances binding affinity to biological targets
Nitrophenyl MoietyIncreases potency against tumor cells
Ethyl Carbamate GroupContributes to solubility and bioavailability

Case Studies

  • Antitumor Study : A study conducted on various piperazine derivatives revealed that compounds with similar structures to this compound showed promising results in inhibiting the proliferation of breast cancer cells (MCF7). The study highlighted the importance of substituents on the piperazine ring for enhancing cytotoxicity .
  • Antimicrobial Evaluation : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that this compound could effectively reduce lipopolysaccharide (LPS)-induced inflammation in murine macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate
Reactant of Route 2
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Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate

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